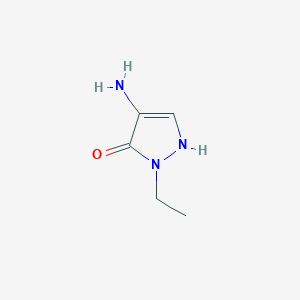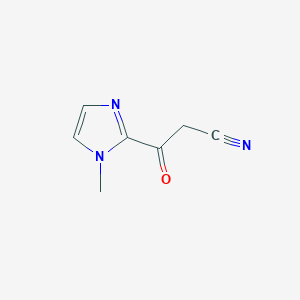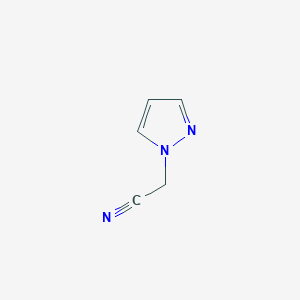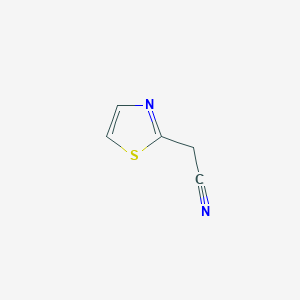
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile, also known as Methoxyphenyl cyclohexanone nitrile , is a chemical compound with the following characteristics:
- Chemical Formula : C~14~H~13~NO~2~
- Molecular Weight : Approximately 227.26 g/mol
- IUPAC Name : 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile consists of a cyclohexanone ring with a cyano group (CN) and a methoxy group (OCH~3~) attached to the phenyl ring. The nitrile group provides reactivity and potential pharmacological properties.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile may participate in various chemical reactions, such as:
- Hydrolysis : Conversion of the nitrile group to a carboxylic acid under acidic or basic conditions.
- Reduction : Reduction of the carbonyl group to an alcohol.
- Substitution Reactions : Substitution of the methoxy group or the cyano group.
Physical And Chemical Properties Analysis
- Physical State : Solid (crystalline powder)
- Melting Point : Varies (requires experimental determination)
- Solubility : Soluble in organic solvents (e.g., acetone, methanol)
- Stability : Stable under normal conditions
Scientific Research Applications
Synthesis and Crystal Structure
- The compound 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile has been a subject of interest in studies focusing on its synthesis and crystal structure. One study explored the synthesis of a related compound, where spectroscopic characterization and X-ray crystallography were utilized to elucidate the structure, revealing that the cyclohexane ring adopts a chair conformation (Mantelingu et al., 2007). Another study detailed the crystal structure of a derivative, highlighting the conformation of the cyclohexane rings and the orientation of various groups with respect to the cyclohexanone ring (Rao et al., 2014).
Reactivity and Photochemistry
- The reactivity and photochemical behavior of compounds related to 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile have been a focus of several studies. One research demonstrated the divergent reactivity of a bis(methoxyphenyl)cyclohexane derivative depending on the electron-transfer conditions employed (Ikeda et al., 2001). Another study observed the formation of an olefin cation radical through heterolytic fragmentation in the presence of cyclohexadiene, indicating complex photochemical pathways (Bales et al., 2001).
Antimicrobial Activity
- Compounds structurally related to 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile have been investigated for their potential antimicrobial activity. For instance, a study synthesized novel Schiff bases using a derivative of the compound, demonstrating significant antimicrobial activity against certain strains (Puthran et al., 2019).
Spectral Analysis and Quantum Studies
- Research has also delved into the spectral analysis and quantum studies of related compounds. A study investigating the synthesis and characterization of a novel compound highlighted its high stability and provided insights into its electronic structure through various computational methods (Halim & Ibrahim, 2022).
Safety And Hazards
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile should be handled with care due to its potential toxicity. Safety precautions include:
- Personal Protective Equipment : Use gloves, goggles, and a lab coat.
- Ventilation : Work in a well-ventilated area.
- Storage : Store away from incompatible materials and direct sunlight.
Future Directions
Research on this compound should focus on:
- Pharmacological Properties : Investigate potential therapeutic applications.
- Synthetic Modifications : Explore derivatives with improved properties.
- Toxicology Studies : Assess safety profiles.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWABZTWFQGEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344135 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
13225-34-8 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)





